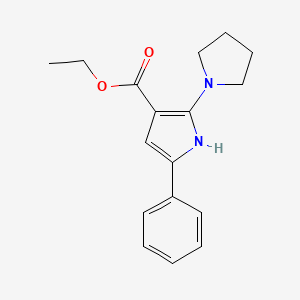

ethyl 5-phenyl-2-(1-pyrrolidinyl)-1H-pyrrole-3-carboxylate

Description

Ethyl 5-phenyl-2-(1-pyrrolidinyl)-1H-pyrrole-3-carboxylate is a substituted pyrrole derivative characterized by a phenyl group at the 5-position and a pyrrolidinyl moiety at the 2-position of the pyrrole core. The ethyl ester at the 3-position enhances its lipophilicity, making it a candidate for studies in medicinal chemistry and materials science. This compound is commercially available (Santa Cruz Biotechnology, Catalog #sc-327532), with pricing starting at $592 for 500 mg .

Properties

IUPAC Name |

ethyl 5-phenyl-2-pyrrolidin-1-yl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-2-21-17(20)14-12-15(13-8-4-3-5-9-13)18-16(14)19-10-6-7-11-19/h3-5,8-9,12,18H,2,6-7,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVCCVTNTSHOKQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1)C2=CC=CC=C2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-phenyl-2-(1-pyrrolidinyl)-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of a suitable pyrrole precursor with phenyl and pyrrolidinyl substituents, followed by esterification to introduce the ethyl carboxylate group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Table 1: Representative Synthetic Routes for Analogous Pyrrole Derivatives

- Mechanistic Insight : The pyrrolidinyl group at C2 stabilizes intermediates during cyclization via inductive effects, while the ester at C3 directs regioselectivity in electrophilic substitutions .

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

- Conditions : HCl/EtOH (reflux) or NaOH/H₂O (room temperature) .

- Applications : Facilitates further derivatization (e.g., amidation).

Pyrrolidinyl Substituent Reactivity

The pyrrolidinyl group participates in:

- Alkylation/Quaternization : Reacts with alkyl halides to form ammonium salts.

- Oxidation : Forms pyrrolidone derivatives under strong oxidizing agents (e.g., KMnO₄) .

Electrophilic Substitution

The pyrrole core undergoes electrophilic substitution preferentially at C4 due to steric hindrance from C2 and C3 substituents:

- Nitration : HNO₃/AcOH at 0–5°C yields nitro derivatives .

- Halogenation : NBS or Cl₂/FeCl₃ introduces halogens at C4 .

Table 2: Catalytic Functionalization of Pyrrole Derivatives

| Reaction | Catalyst | Outcome | Source |

|---|---|---|---|

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl-substituted pyrroles | |

| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos | Amino-functionalized derivatives |

Biological Activity and Derivatives

While not directly documented for this compound, analogs exhibit:

- 5-HT₆ Receptor Modulation : Sulfonamide derivatives act as inverse agonists (e.g., compound 27 in ).

- Antifungal Activity : Trisubstituted pyrroles inhibit Fusarium oxysporum .

Computational Insights

DFT studies (B3LYP/6-31G**) on related pyrroles reveal:

Scientific Research Applications

Ethyl 5-phenyl-2-(1-pyrrolidinyl)-1H-pyrrole-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 5-phenyl-2-(1-pyrrolidinyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The compound belongs to a broader class of substituted pyrrole-3-carboxylates. Key analogs include:

- Ethyl 5-ethoxy-2-(2-fluorophenyl)-1H-pyrrole-3-carboxylate : Features a 2-fluorophenyl group at position 2 and an ethoxy group at position 5, introducing both halogen and alkoxy functionalities .

- Ethyl 5-isopropoxy-2-phenyl-1H-pyrrole-3-carboxylate : Contains an isopropoxy group at position 5 and a phenyl group at position 2, emphasizing steric bulk .

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight | Log S (Solubility) | TPSA (Ų) | Hydrogen Bond Acceptors |

|---|---|---|---|---|---|---|

| Target compound | 5-Ph, 2-Pyrrolidinyl | C₁₈H₂₀N₂O₂* | ~296.37* | ~-3.5 (Predicted) | ~50.2 | 4 |

| Ethyl 5-ethoxy-2-(2-fluorophenyl)-1H-pyrrole | 5-EtO, 2-(2-F-Ph) | C₁₆H₁₅FNO₃ | 288.30 | -3.1 | 52.3 | 5 |

| Ethyl 2-methyl-1H-pyrrole-3-carboxylate | 2-Me | C₈H₁₁NO₂ | 153.18 | -1.2 | 38.3 | 3 |

*Estimated based on structural similarity.

Key Differences in Properties

- Lipophilicity and Solubility : The target compound’s phenyl and pyrrolidinyl groups increase lipophilicity (predicted Log S ~-3.5) compared to Ethyl 2-methyl-1H-pyrrole-3-carboxylate (Log S -1.2) . The 2-fluorophenyl analog (Log S -3.1) shows intermediate solubility due to halogen polarity .

- Hydrogen Bonding and TPSA : The pyrrolidinyl group in the target compound contributes to a higher topological polar surface area (TPSA ~50.2 Ų) compared to the methyl analog (TPSA 38.3 Ų), suggesting reduced membrane permeability .

- Bioavailability : The methyl analog (MW 153.18) adheres more closely to "Lipinski’s Rule of Five" than the target compound (MW ~296), which may face challenges in oral bioavailability due to higher molecular weight and TPSA .

Research Implications

- Medicinal Chemistry : The pyrrolidinyl group in the target compound may enhance binding to amine receptors or enzymes, but its high TPSA could limit blood-brain barrier penetration compared to smaller analogs like the methyl derivative .

- Materials Science : Aryl-substituted pyrroles (e.g., 5-phenyl or 2-fluorophenyl) are explored for conductive polymers due to extended π-conjugation, whereas alkoxy-substituted analogs (e.g., 5-isopropoxy) may prioritize solubility in organic matrices .

Biological Activity

Ethyl 5-phenyl-2-(1-pyrrolidinyl)-1H-pyrrole-3-carboxylate, with a molecular formula of CHNO and a molecular weight of approximately 284.36 g/mol, is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that yield a compound characterized by its pyrrole ring structure. The presence of the ethyl ester group and the phenyl substituent contributes to its unique properties and potential biological activities. The pyrrolidinyl group at the second position enhances its interaction with various biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities, including:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may have significant anticancer properties. For instance, related compounds have shown potent activity against A549 lung adenocarcinoma cells, indicating a structure-dependent efficacy .

- Antimicrobial Properties : The compound has been investigated for its antimicrobial activity against multidrug-resistant strains, including Staphylococcus aureus. Certain structural modifications may enhance its potency against these pathogens .

Interaction Studies

Interaction studies have focused on the compound's binding affinity to various receptors and enzymes. These studies are critical for understanding the therapeutic potential of this compound.

Comparative Analysis of Related Compounds

The biological activity of this compound can be compared with structurally similar compounds. The following table summarizes some related compounds and their unique attributes:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate | Methyl group at position 2 | Variations in biological activity due to methyl substitution |

| Ethyl 5-(4-fluorophenyl)-2-(1-pyrrolidinyl)-1H-pyrrole-3-carboxylate | Fluorine substitution on phenyl | Enhanced potency in certain biological assays |

| Ethyl 5-benzoyl-2-(1-pyrrolidinyl)-1H-pyrrole-3-carboxylate | Benzoyl group instead of phenyl | Potentially different pharmacokinetic properties |

These compounds illustrate the diversity within the pyrrole class, highlighting how modifications can influence biological activity and chemical reactivity.

Case Studies and Research Findings

Several studies have characterized the biological activity of related pyrrole derivatives. For example:

- Anticancer Activity : In vitro studies showed that specific pyrrole derivatives exhibited significant cytotoxicity against A549 cells compared to standard chemotherapeutic agents like cisplatin. The incorporation of specific functional groups was found to enhance anticancer efficacy while minimizing toxicity to non-cancerous cells .

- Antimicrobial Activity : Research demonstrated that certain derivatives exhibited promising antimicrobial effects against resistant strains of Staphylococcus aureus, suggesting potential applications in treating infections caused by multidrug-resistant bacteria .

Q & A

What synthetic methodologies are effective for preparing ethyl 5-phenyl-2-(1-pyrrolidinyl)-1H-pyrrole-3-carboxylate, and how do reaction parameters influence yield and selectivity?

Answer:

The synthesis of substituted pyrroles often employs annulation reactions or multicomponent strategies. For example, Darzens reactions between acyl phosphonates and α-bromo ketones can yield substituted pyrrole cores . Microwave-assisted methods (e.g., reflux in acetone with sodium azide) may enhance reaction efficiency and reduce side products, as demonstrated in analogous pyrrole syntheses . Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., acetone) improve solubility of intermediates.

- Temperature : Reflux conditions (e.g., 4 hours at 80°C) optimize cyclization .

- Catalysts : Azide agents or base catalysts (e.g., NaH) facilitate nucleophilic substitution at the pyrrolidine moiety.

Yields (~40–50%) are typical for similar structures, but purity (≥98%) can be achieved via crystallization from ethyl acetate .

How can researchers validate the molecular structure and purity of this compound?

Answer:

A multi-technique approach is critical:

- NMR Spectroscopy : Compare H and C NMR shifts to reported analogs. For instance, pyrrole protons typically resonate at δ 6.46–7.55 ppm, while the ethyl ester group appears as a triplet (δ 1.37 ppm, J = 7.2 Hz) .

- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]) with an error margin <5 ppm .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and hydrogen-bonding patterns. Graph set analysis (e.g., Etter’s rules) aids in understanding supramolecular interactions .

- HPLC : Monitor hydrolytic degradation (e.g., hydrazide-hydrazone group stability) under physiological conditions, with retention time comparisons .

What crystallographic challenges are associated with this compound, and how can they be mitigated?

Answer:

Crystallization may be hindered by:

- Flexible substituents : The pyrrolidinyl and ethyl ester groups introduce conformational disorder. Slow evaporation from dichloromethane/hexane mixtures can improve crystal quality.

- Hydrogen bonding : The NH group in the pyrrole ring forms weak H-bonds. Use SHELXD for phase problem resolution and SHELXL for refining twinned or high-resolution data .

- Validation : Apply the CheckCIF tool to identify outliers in bond lengths/angles and ADDSYM to detect missed symmetry .

How do substituents on the pyrrole ring influence the compound’s electronic properties and reactivity?

Answer:

- Electron-withdrawing groups (e.g., esters) deactivate the ring toward electrophilic substitution, directing reactions to the 5-position.

- Pyrrolidinyl substituents : The amine group enhances solubility in polar solvents and may participate in hydrogen bonding, affecting aggregation in solid-state .

- Phenyl groups : Increase π-stacking interactions, which can be studied via UV-Vis (hypsochromic shifts) or fluorescence quenching assays. Analogous AIE-active pyrroles show emission at λem = 570–585 nm, suggesting potential optoelectronic applications .

What safety precautions are recommended for handling this compound based on structural analogs?

Answer:

While direct toxicity data are limited, analogous pyrroles require:

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Personal protective equipment (PPE) : Nitrile gloves and safety goggles.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose via licensed waste services .

- First aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline irrigation .

How can discrepancies in spectral data between synthetic batches be resolved?

Answer:

- Reproducibility checks : Standardize reaction conditions (e.g., inert atmosphere, drying solvents over molecular sieves).

- Impurity profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed esters or oxidized pyrrolidine).

- Variable temperature NMR : Detect rotamers or conformational flexibility in the pyrrolidinyl group .

- Cross-validate with computational methods : DFT calculations (e.g., B3LYP/6-31G*) can predict NMR shifts and optimize geometry .

What advanced applications are emerging for structurally related pyrrole derivatives?

Answer:

- Supramolecular chemistry : Pyrroles with hydrogen-bonding motifs serve as building blocks for molecular recognition systems .

- Fluorescence probes : AIE-active analogs emit strongly in aggregated states, useful in bioimaging or sensor design .

- Catalysis : Pd-pyrrole complexes enable cross-coupling reactions (e.g., Suzuki-Miyaura), though ligand design requires tuning steric bulk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.